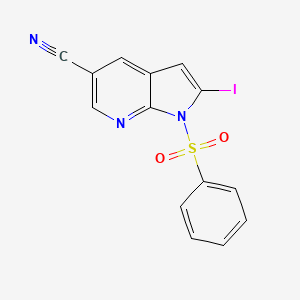![molecular formula C11H8N2O B567916 [3,4'-Bipyridine]-5-carbaldehyde CAS No. 1214384-36-7](/img/structure/B567916.png)
[3,4'-Bipyridine]-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3,4’-Bipyridine]-5-carbaldehyde” is a derivative of bipyridine, which is a type of organic compound. Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Chemical Reactions Analysis
The chemical reactions involving bipyridine derivatives are diverse and depend on the specific derivative and conditions. For instance, bipyridine compounds strongly coordinate with metal centers, which can decrease catalytic activity in certain reactions .
Aplicaciones Científicas De Investigación
Metal Ion Templating
[3,4'-Bipyridine]-5-carbaldehyde has been used to template chiral Schiff base ligands, particularly for metal ions such as Fe and Zn. The compound demonstrates versatility in forming complexes like [Fe{(S,S)-5}(2)][PF(6)]Cl or [Zn{(S,S)-5}(2)]PF(6), showcasing its ability to undergo intramolecular cyclization, producing imidazolidine rings. This ability is crucial in the diastereoselectivity observed in the solid state and in solutions of these complexes, highlighting its potential in chiral synthesis and metal-organic frameworks (Constable et al., 2010).
Catalytic Applications
The compound has been implicated in catalytic processes like the palladium-catalyzed cyclization of its derivatives, leading to the production of valuable chemical structures such as 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process is essential in organic synthesis, offering moderate to good yields and showcasing the compound's utility in catalysis and synthetic chemistry (Cho & Kim, 2008).
Ligand and Complexation Studies
Studies have shown that [3,4'-Bipyridine]-5-carbaldehyde can participate in the formation of complex structures like cage ligands bearing a tris(bipyridyl)iron(II) capping group. The resulting complexes exhibit unique properties such as reduced stability to base and distinctive electrochemical behavior. These properties are essential in studying metal-ligand interactions and designing metal-organic frameworks and sensors (Krenske & Gahan, 2002).
Synthesis of Biologically Active Molecules
The compound has also been utilized in synthesizing biologically active molecules like 2-chloro-5-methylpyridine-3-carbaldehyde imines, which have potential applications as herbicides, fungicides, and other roles in biology. This illustrates the compound's relevance in pharmaceutical and agrochemical industries (Gangadasu et al., 2002).
Safety And Hazards
Direcciones Futuras
Bipyridine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches. They are also abundant in supramolecular chemistry, where they mainly serve as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . The future directions of research on bipyridine derivatives are likely to continue exploring these areas, with a focus on developing new synthesis methods and understanding the structure-property relationships .
Propiedades
IUPAC Name |
5-pyridin-4-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFXEBYIABYKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673537 |
Source


|
| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4'-Bipyridine]-5-carbaldehyde | |
CAS RN |
1214384-36-7 |
Source


|
| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)









